molecular formula C8H13NO B13340957 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol

1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol

Cat. No.: B13340957
M. Wt: 139.19 g/mol
InChI Key: FEBOQAVSBPHXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a prop-2-yn-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol typically involves the N-alkylation of cyclobutanone with propargylamine. The reaction is carried out under basic conditions, often using a phase-transfer catalyst to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.

Scientific Research Applications

1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[(prop-2-ynylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C8H13NO/c1-2-6-9-7-8(10)4-3-5-8/h1,9-10H,3-7H2

InChI Key

FEBOQAVSBPHXOJ-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC1(CCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.